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Compound of Interest

Compound Name: Dibutyltin maleate

Cat. No.: B3426576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dibutyltin maleate (DBTM), an organotin compound utilized as a catalyst and a stabilizer in

various industrial applications, including in the manufacturing of polyvinyl chloride (PVC)

products.[1] Understanding its spectroscopic profile is crucial for quality control, reaction

monitoring, and toxicological assessment. This document collates data from nuclear magnetic

resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by

detailed experimental protocols and logical workflows.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for dibutyltin maleate. It is

important to note that while IR and MS data are based on available experimental spectra, the

NMR data are presented as estimated values derived from analyses of closely related

dibutyltin(IV) carboxylates due to the absence of a complete, published, and assigned dataset

for this specific molecule.[2][3][4]

Infrared (IR) Spectroscopy
The infrared spectrum of dibutyltin maleate is characterized by strong absorptions

corresponding to the carbonyl groups of the maleate moiety and vibrations associated with the

butyl chains and the tin-oxygen bonds. The data below is interpreted from the condensed

phase spectrum available in the NIST Chemistry WebBook.[5]
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Wavenumber (cm⁻¹) Intensity Assignment

~2958, 2925, 2870 Strong
C-H stretching (asymmetric

and symmetric) of alkyl groups

~1725 Strong
C=O stretching (asymmetric)

of coordinated carboxylate

~1570 Strong
C=O stretching (symmetric) of

coordinated carboxylate

~1465 Medium
C-H bending of CH₂ and CH₃

groups

~1380 Medium
C-H bending (umbrella) of CH₃

group

~850 Medium C=C-H out-of-plane bending

~600 Medium-Strong Sn-O stretching

~525 Medium Sn-C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds.[3]

The expected chemical shifts for dibutyltin maleate in a non-coordinating solvent like CDCl₃

are detailed below.

1.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the olefinic protons of the maleate

group and the four distinct protons of the n-butyl chains attached to the tin atom.
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Chemical Shift (δ,
ppm)

Multiplicity Assignment Notes

~6.2 - 6.4 Singlet -CH=CH-
Olefinic protons of the

maleate backbone.

~1.5 - 1.7 Multiplet Sn-CH₂-CH₂- α-methylene protons.

~1.2 - 1.4 Multiplet Sn-(CH₂)₂-CH₂- β-methylene protons.

~1.0 - 1.2 Multiplet CH₂-CH₃ γ-methylene protons.

~0.9 Triplet -CH₃
Terminal methyl

protons.

1.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment Notes

~170 - 175 C=O Carboxylate carbonyl carbon.

~130 - 135 -CH=CH- Olefinic carbons.

~27 - 29 Sn-(CH₂)₂-CH₂- β-carbon of the butyl chain.

~26 - 28 CH₂-CH₃ γ-carbon of the butyl chain.

~18 - 20 Sn-CH₂- α-carbon of the butyl chain.

~13 - 14 -CH₃ Terminal methyl carbon.

1.2.3 ¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin center. For a

five-coordinate dibutyltin dicarboxylate, the chemical shift is expected in the upfield region

relative to the tetramethyltin standard.[2]
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Chemical Shift (δ, ppm) Expected Range Notes

-150 to -250 Distorted Trigonal Bipyramidal

The chemical shift is indicative

of a coordination number

greater than four.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of organotin compounds typically shows

fragmentation patterns characterized by the successive loss of alkyl radicals or cleavage of the

tin-ligand bond. The presence of multiple tin isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn,

¹²⁴Sn) results in characteristic isotopic clusters for tin-containing fragments.[6][7]

m/z (for ¹²⁰Sn)
Proposed
Fragment Ion

Formula Notes

290 [M - C₄H₂O₃]⁺ [C₈H₁₈SnO]⁺
Loss of maleic

anhydride.

235 [Bu₂SnOH]⁺ [C₈H₁₉OSn]⁺
Dibutyltin hydroxide

cation.

233 [Bu₂Sn]⁺ [C₈H₁₈Sn]⁺ Dibutyltin cation.

177 [BuSn]⁺ [C₄H₉Sn]⁺
Loss of one butyl

group from [Bu₂Sn]⁺.

120 [Sn]⁺ [Sn]⁺ Tin cation.

57 [C₄H₉]⁺ [C₄H₉]⁺
Butyl cation (often a

base peak).

Experimental Protocols
The following sections describe generalized yet detailed protocols for the spectroscopic

analysis of dibutyltin maleate.

Sample Preparation
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Dibutyltin maleate is typically a white to off-white solid powder.[8]

For NMR Spectroscopy: Accurately weigh approximately 10-20 mg of dibutyltin maleate
and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a

standard 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is

typically used as an internal reference (0 ppm) for ¹H and ¹³C NMR. For ¹¹⁹Sn NMR,

tetramethyltin (SnMe₄) can be used as an external reference.[3]

For IR Spectroscopy (KBr Pellet Method): Gently grind 1-2 mg of dibutyltin maleate with

approximately 100-150 mg of dry, spectroscopic grade potassium bromide (KBr) using an

agate mortar and pestle until a fine, homogeneous powder is obtained. Place a portion of the

powder into a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes

to form a transparent or translucent pellet.

For Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate. The sample may require

derivatization for improved volatility and thermal stability during GC analysis, although direct

analysis is sometimes possible.[7]

Instrumentation and Data Acquisition
2.2.1 NMR Spectroscopy

Instrument: A multinuclear Fourier Transform (FT) NMR spectrometer with a field strength of

at least 300 MHz (for ¹H) is recommended.

¹H NMR: Acquire the spectrum with a pulse angle of 30-45°, a relaxation delay of 1-2

seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and

sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay (2-5 seconds) are typically required.

¹¹⁹Sn NMR: Acquire the spectrum using a proton-decoupled sequence. A broad spectral

width should be used initially to locate the signal. The negative gyromagnetic ratio of ¹¹⁹Sn
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means that the Nuclear Overhauser Effect (NOE) can null or invert the signal; inverse-gated

decoupling is often used to mitigate this.

2.2.2 IR Spectroscopy

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

2.2.3 Mass Spectrometry

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector: Split/splitless injector, typically at 250-280 °C.

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at

10-20 °C/min to a final temperature of 280-300 °C.

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.
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Scan Range: m/z 40-500.

Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for

the spectroscopic characterization of dibutyltin maleate.

General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Caption: General workflow for the spectroscopic characterization of dibutyltin maleate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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